molecular formula C6H7BrO2 B8138604 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B8138604
M. Wt: 191.02 g/mol
InChI Key: MEORTOZYFILGLU-UHFFFAOYSA-N
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Description

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound with the molecular formula C6H7BrO2. This compound features a bromine atom attached to a bicyclic structure that includes an oxirane (epoxide) ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-oxabicyclo[2.2.1]heptan-3-one: : One common method involves the bromination of 2-oxabicyclo[2.2.1]heptan-3-one using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Industrial Production Methods: : Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in controlling the temperature and addition of bromine, ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

  • Oxidation Reactions: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

  • Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-oxabicyclo[2.2.1]heptan-3-ol or its derivatives.

    Oxidation: Formation of 2-oxabicyclo[2.2.1]heptan-3-one derivatives with additional oxo groups.

    Reduction: Formation of 2-oxabicyclo[2.2.1]heptan-3-ol.

Scientific Research Applications

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.

  • Biology: : The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

  • Medicine: : It is explored for its potential use in drug development. The compound’s reactivity and ability to form stable derivatives make it a candidate for the synthesis of pharmacologically active molecules.

  • Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties are leveraged to develop new materials with specific characteristics.

Mechanism of Action

The mechanism by which 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its reactive bromine atom and oxirane ring. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[2.2.1]heptan-3-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    6-Chloro-2-oxabicyclo[2.2.1]heptan-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    6-Fluoro-2-oxabicyclo[2.2.1]heptan-3-one: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.

Uniqueness

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple scientific fields.

Properties

IUPAC Name

6-bromo-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORTOZYFILGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1OC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromotrimethysilane (3.1 mL, 0.023 mol) was added dropwise to a solution of dimethyl sulfoxide (1.6 mL, 0.023 mol) in chloroform (38.0 mL) in a round-bottom flask at 0° C. The resulting mixture was stirred at 0° C. for 2 hours. To the reaction mixture was added dropwise a solution of cyclopent-3-ene-1-carboxylic acid (2.00 g, 0.0178 mol) in chloroform (12 mL) over a period of 15 minutes and the reaction mixture was stirred at 0° C. for 10 minutes. N,N-diisopropylethylamine (4.0 mL, 0.023 mol) was then added and the resulting mixture was stirred at 0° C. After 10 minutes, the mixture was heated to reflux for 16 hours. The reaction mixture was diluted with chloroform, washed with water, brine, dried (MgSO4), and stripped in vacuo. The residue was purified by chromatography on silica gel using 30% EtOAc/hexanes as eluent to give the product. 1HNMR (400 MHz, CDCl3): δ 4.88 (brs, 1H), 4.34 (m, 1H), 2.90 (m, 1H), 2.66 (m, 1H), 2.31 (m, 1H), 1.93 (m, 1H), 1.83 (m, 1H).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 3
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 4
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

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